N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

Description

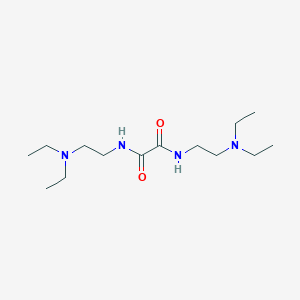

Structure

2D Structure

Properties

IUPAC Name |

N,N'-bis[2-(diethylamino)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2/c1-5-17(6-2)11-9-15-13(19)14(20)16-10-12-18(7-3)8-4/h5-12H2,1-4H3,(H,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBJZFVHGHXOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969382 | |

| Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-13-3 | |

| Record name | NSC13707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities. While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its synthesis, potential anticancer and antimicrobial properties, and its role as a ligand. This paper aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical Structure and Properties

This compound is characterized by a central oxalamide core to which two diethylaminoethyl side chains are attached. This structure imparts both hydrogen bonding capabilities, through the amide groups, and basic centers in the form of the tertiary amine functionalities.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C14H30N4O2 | --INVALID-LINK--[1] |

| Molecular Weight | 286.41 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5432-13-3 | --INVALID-LINK--[1] |

| Melting Point | 169–171°C | --INVALID-LINK--[2] |

| SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | --INVALID-LINK--[3] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

Based on this, a plausible synthetic route for this compound is the reaction of N,N-diethylethylenediamine with oxalyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve N,N-diethylethylenediamine (2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological and Chemical Properties

Anticancer and Antimicrobial Potential

While specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values for this compound are not available in the public domain, the broader class of oxalamide derivatives has been investigated for such properties. Some studies on other oxalamide derivatives have reported potential anticancer and antimicrobial activities.[1][2] The proposed mechanism of action involves the diethylamino groups forming hydrogen bonds and electrostatic interactions with biological targets.[2]

Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms makes this compound an effective chelating ligand for various metal ions. It can form stable complexes with metal ions, and this property is valuable in the study of metal-ligand interactions which are crucial in many biological systems.[4]

Logical Relationship of Properties:

Caption: Interplay of structure and properties of the target molecule.

Future Directions

The existing data on this compound suggests it is a compound of interest for further research. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties, including solubility and pKa.

-

Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Coordination Chemistry Exploration: Synthesis and characterization of its metal complexes and evaluation of their potential applications, for instance, as catalysts or therapeutic agents.

Conclusion

This compound presents a promising scaffold for further investigation in medicinal and materials chemistry. This guide consolidates the currently available information to provide a starting point for researchers. The lack of comprehensive experimental data highlights the need for further studies to fully understand and exploit the potential of this molecule.

References

An In-depth Technical Guide to N1,N2-Bis(2-(diethylamino)ethyl)oxalamide (CAS 5432-13-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known as DEAE-Oxalamide, with CAS number 5432-13-3, is a symmetrical oxalamide derivative. This document provides a comprehensive overview of its chemical properties, potential synthesis routes, and reported biological activities, including its prospective applications in anticancer and antimicrobial research, as well as its utility in coordination chemistry. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is characterized by a central oxalamide core with two diethylaminoethyl side chains. This structure imparts specific chemical properties that are of interest in various scientific domains.

| Property | Value | Source |

| CAS Number | 5432-13-3 | [1] |

| Molecular Formula | C₁₄H₃₀N₄O₂ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| IUPAC Name | N¹,N²-bis[2-(diethylamino)ethyl]ethanediamide | |

| Synonyms | N,N'-Bis(2-(diethylamino)ethyl)oxamide, DEAE-Oxalamide | |

| Canonical SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |

| InChI Key | QQBJZFVHGHXOHQ-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Pathway

The synthesis would likely involve the reaction of a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate, with N,N-diethylethylenediamine.

Caption: General synthesis pathway for this compound.

Postulated Experimental Protocol

Note: This is a representative protocol and may require optimization.

-

Reaction Setup: To a stirred solution of N,N-diethylethylenediamine (2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1 equivalent) in the same solvent dropwise at a reduced temperature (e.g., 0 °C).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours) to ensure the completion of the reaction.

-

Work-up: Quench the reaction with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), and methylene protons of the ethylenediamine backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the oxalamide group, and the aliphatic carbons of the diethylaminoethyl chains. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). |

Biological and Chemical Applications

This compound has been identified as a compound of interest in several areas of research, primarily for its potential biological activities and its role as a ligand in coordination chemistry.

Anticancer and Antimicrobial Potential

Some sources suggest that this compound exhibits potential as an anticancer and antimicrobial agent. However, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for cancer cell lines or MIC (minimum inhibitory concentration) values against microbial strains are not well-documented in the available literature. The proposed mechanism of action involves the diethylamino groups, which can participate in hydrogen bonding and electrostatic interactions with biological targets.

Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms makes this compound an effective chelating ligand for various metal ions. The formation of stable metal complexes is a key feature of this molecule, with potential applications in catalysis, materials science, and as metallodrug candidates.

Caption: Chelation of a metal ion by this compound.

Future Research Directions

The current body of literature on this compound suggests several avenues for future investigation:

-

Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol, along with a comprehensive spectroscopic characterization, would be of great value to the scientific community.

-

Systematic Biological Screening: A thorough evaluation of its anticancer and antimicrobial properties against a wide range of cancer cell lines and microbial pathogens is warranted to validate the preliminary claims. This should include the determination of IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent.

-

Exploration of Coordination Complexes: The synthesis and characterization of a broader range of metal complexes with this ligand could lead to the discovery of novel catalysts, functional materials, or metallodrugs with unique properties.

Caption: Proposed future research directions for the compound.

Conclusion

This compound is a molecule with demonstrated potential in both medicinal chemistry and materials science. While the currently available data is somewhat limited, it provides a strong rationale for further in-depth investigation. This technical guide consolidates the existing information and outlines key areas for future research that could unlock the full potential of this versatile compound. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration and discovery.

References

In-depth Technical Guide: The Enigmatic Mechanism of Action of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for the compound N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also known by the synonym DEAE-Oxalamide. Despite its commercial availability and claims of biological activity, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth research on its specific molecular targets and signaling pathways. This document summarizes the limited available information, highlights inconsistencies in preliminary claims, and underscores the necessity for foundational research to elucidate its pharmacological profile.

Introduction

This compound is a synthetic, symmetrical oxalamide derivative. Its structure, featuring a central oxalamide core flanked by two diethylaminoethyl arms, suggests its potential for engaging in biological interactions through hydrogen bonding and electrostatic interactions.[1] Preliminary, non-peer-reviewed sources suggest that this compound may possess anticancer and antimicrobial properties, sparking interest in its potential therapeutic applications.[1] However, a thorough investigation into its mechanism of action reveals a notable absence of published, peer-reviewed data to substantiate these claims and provide a detailed understanding of its biological effects at a molecular level.

Putative Biological Activities (Unverified)

Commercial suppliers of this compound have associated it with the following biological activities:

-

Anticancer Properties: It has been claimed that the compound reduces the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) in vitro. The proposed mechanism is the induction of apoptosis, reportedly evidenced by an increase in caspase-3 activity.[1] Furthermore, it is suggested that in vivo xenograft models have shown a reduction in tumor size following administration of the compound.[1]

-

Antimicrobial Activity: There are general statements suggesting that this compound exhibits antimicrobial properties.[1]

It is critical to note that these claims are not supported by citations to primary scientific literature, and as such, they remain unverified.

Critical Analysis of Available Information

A significant point of contention in the unverified claims is the reported induction of apoptosis via caspase-3 in MCF-7 cells. The MCF-7 cell line is widely documented in scientific literature to be deficient in caspase-3 due to a functional deletion in the CASP-3 gene. This fundamental inconsistency raises questions about the reliability of the available information regarding the compound's mechanism of action.

Current Gaps in Knowledge

The development of this compound as a potential therapeutic agent is severely hampered by the lack of foundational scientific research. The following critical information is currently absent from the public domain:

-

Quantitative Data: There is no published data on the potency and efficacy of the compound, such as IC50 (half-maximal inhibitory concentration) values for cancer cell lines or MIC (minimum inhibitory concentration) values for microbial species.

-

Experimental Protocols: Detailed methodologies for the purported in vitro and in vivo experiments are not available. This includes information on compound concentrations, treatment durations, assay conditions, and animal models used.

-

Molecular Targets and Signaling Pathways: The specific cellular components with which this compound interacts remain unknown. Consequently, the signaling pathways that are modulated by this compound have not been elucidated.

Future Research Directions

To establish a clear understanding of the mechanism of action of this compound, a systematic and rigorous scientific investigation is required. The following experimental workflow is proposed:

Caption: Proposed research workflow for elucidating the mechanism of action.

Conclusion

While this compound is a commercially available compound with unverified claims of biological activity, there is a profound lack of rigorous, peer-reviewed scientific data to support these assertions. The absence of information on its mechanism of action, molecular targets, and quantitative efficacy prevents any meaningful assessment of its therapeutic potential. The scientific community is encouraged to undertake foundational research to characterize this compound, which will be essential to validate or refute the preliminary claims and determine if further investigation is warranted. Until such data becomes available, any consideration of this compound for research and development purposes should be approached with significant caution.

References

In-Depth Technical Guide: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, also referred to as DEAE-Oxalamide, is a symmetrical oxalamide derivative with the CAS Number 5432-13-3.[1][2] This molecule has garnered interest in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. Its structure, featuring a central oxalamide backbone flanked by two diethylaminoethyl groups, allows for hydrogen bonding and coordination with metal ions, suggesting a variety of potential biological interactions.[1] This document provides a comprehensive review of the available scientific literature on this compound, presenting its chemical properties, synthesis, biological activities, and available experimental data.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | N,N'-bis[2-(diethylamino)ethyl]oxamide | [1] |

| CAS Number | 5432-13-3 | [1][2] |

| Molecular Formula | C14H30N4O2 | [2] |

| Molecular Weight | 286.41 g/mol | [2] |

| Melting Point | 169–171°C | [1] |

| Purity (after recrystallization) | >99.5% (HPLC) | [1] |

Synthesis and Purification

Synthesis

The synthesis of this compound typically involves the coupling of an oxalic acid derivative with the appropriate diethylaminoethylamine precursor. A common laboratory-scale synthesis is analogous to the general preparation of oxalamides.

Experimental Workflow: General Synthesis

References

The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxalamide scaffold, characterized by a central N,N'-di-substituted ethanediamide core, has emerged as a privileged structure in medicinal chemistry and materials science. Its journey from a simple organic molecule to a versatile building block for complex, biologically active compounds is a testament to the power of chemical synthesis and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of oxalamide derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Discovery and Evolution of Oxalamide Synthesis

The history of oxalamide (ethanediamide) dates back to the 19th century, with early reports on its synthesis. One of the first documented methods, reported by Von Liebig in 1860, involved the hydrolysis of cyanogen.[1] Early 20th-century advancements included the pyrolysis of ammonium oxalate.[1] These initial methods, while foundational, were often inefficient and utilized harsh reagents.

The mid-20th century saw the development of more controlled synthetic routes, such as the treatment of ethyl oxalate with ammonia.[1] A significant improvement in the pyrolysis of ammonium oxalate was achieved by employing acidic phosphorus-containing catalysts, which enhanced the yield and purity of oxamide.

The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and sustainable methods for synthesizing oxalamide derivatives. A notable advancement is the acceptorless dehydrogenative coupling of ethylene glycol and amines, catalyzed by ruthenium pincer complexes. This method is highly atom-economical, producing hydrogen gas as the only byproduct.

Conventional laboratory-scale synthesis of N,N'-disubstituted oxalamide derivatives typically involves the reaction of oxalyl chloride with two equivalents of a primary or secondary amine. This straightforward and versatile method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Synthetic Methodologies: Key Experimental Protocols

The synthesis of oxalamide derivatives is adaptable, and the following protocols represent common and effective methods for the preparation of these compounds.

General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Oxalamides

This method is widely used for the synthesis of symmetrical oxalamides from primary or secondary amines and oxalyl chloride.

Materials:

-

Amine (e.g., aniline, benzylamine)

-

Oxalyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Protocol:

-

Dissolve the amine (2.0 eq.) and triethylamine (2.2 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N,N'-disubstituted oxalamide.

Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Amines

This modern, sustainable method offers an atom-economical route to oxalamides.

Materials:

-

Ethylene glycol

-

Amine (e.g., hexylamine)

-

Ruthenium pincer catalyst (e.g., Ru-MACHO-BH)

-

Base (e.g., potassium tert-butoxide)

-

Anhydrous toluene

Protocol:

-

In a glovebox, charge a Schlenk tube with the ruthenium pincer catalyst (e.g., 1 mol%) and the base (e.g., 5 mol%).

-

Add anhydrous toluene, followed by the amine (2.0 eq.) and ethylene glycol (1.0 eq.).

-

Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 110-135 °C) for a designated time (e.g., 24 hours).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired oxalamide.

Therapeutic Applications and Biological Activities

Oxalamide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Antiviral Activity: Neuraminidase Inhibition

Certain oxalamide derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[2] Inhibition of neuraminidase prevents the release of new virus particles from infected cells, thereby halting the spread of the infection.

Mechanism of Action: Oxalamide-based neuraminidase inhibitors act as competitive inhibitors, binding to the active site of the enzyme. The oxalamide core often forms crucial hydrogen bond interactions with key amino acid residues in the active site, such as the highly conserved arginine triad (Arg118, Arg292, and Arg371).[2]

Metabolic and Endocrine Disorders: α-Glucosidase Inhibition

Derivatives of oxalamide have shown promise as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[1] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to better management of postprandial hyperglycemia in type 2 diabetes.

Mechanism of Action: These compounds can act as either competitive or non-competitive inhibitors of α-glucosidase.[1] They bind to the enzyme, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides.

Immunosuppression and Cancer: IMPDH Inhibition

Oxalamide derivatives have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This pathway is crucial for the proliferation of lymphocytes and some cancer cells, making IMPDH an attractive target for immunosuppressive and anticancer therapies.

Mechanism of Action: By inhibiting IMPDH, oxalamide derivatives deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This leads to the arrest of cell proliferation in rapidly dividing cells like activated lymphocytes and tumor cells.

Other Biological Activities

Beyond the aforementioned applications, oxalamide derivatives have been screened for a variety of other biological activities, including:

-

Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals.

-

Anticancer Activity: Besides IMPDH inhibition, some oxalamides have been evaluated for their cytotoxic effects against various cancer cell lines.

-

Anti-plasmodial Activity: Hybrid molecules incorporating the oxalamide linker have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.

Quantitative Data Summary

The following tables summarize key quantitative data for representative oxalamide derivatives from various studies.

Table 1: Neuraminidase Inhibitory Activity of Selected Oxalamide Derivatives [2]

| Compound | Substitution Pattern | IC₅₀ (µM) |

| ZINC05250774 (Lead) | - | 1.91 |

| Z2 | 3-chloro-substituted phenyl | 0.09 |

| Oseltamivir Carboxylate (Control) | - | 0.10 |

Table 2: α-Glucosidase Inhibitory Activity of Selected Oxalamide Derivatives [1]

| Compound | Substitution Pattern | IC₅₀ (µM) |

| Derivative 1 | Unsubstituted Phenyl | > 100 |

| Derivative 2 | 4-Chlorophenyl | 55.8 |

| Derivative 3 | 2,4-Dichlorophenyl | 38.2 |

| 1-Deoxynojirimycin (Control) | - | 425.6 |

Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Selected Oxalamide Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) |

| Bis(2,5-dimethylphenyl)oxalamide | 2,5-Dimethylphenyl | 51.2 |

| Bis(3-bromophenyl)oxalamide | 3-Bromophenyl | 55.4 |

| Bis(4-bromophenyl)oxalamide | 4-Bromophenyl | 47.3 |

| BHA (Control) | - | 44.2 |

Structure-Activity Relationships (SAR)

The ease of synthesis of oxalamide derivatives has facilitated extensive structure-activity relationship (SAR) studies. Some general trends have emerged:

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings of N,N'-diaryl oxalamides significantly influence their biological activity. For instance, in neuraminidase inhibitors, a 3-chloro-substituted phenyl group was found to enhance potency.[2] In α-glucosidase inhibitors, electron-withdrawing groups on the phenyl rings generally lead to increased activity.[1]

-

Linker Length and Flexibility: In hybrid molecules, the length and flexibility of the linker connecting the oxalamide core to other pharmacophores can be critical for optimal interaction with the biological target.

-

Hydrogen Bonding: The two N-H protons of the oxalamide core are excellent hydrogen bond donors, and their interaction with protein backbones or side chains is often a key determinant of binding affinity.

Conclusion and Future Directions

The oxalamide core has proven to be a remarkably versatile scaffold in the design of biologically active molecules. From its early discovery and the evolution of its synthesis to its current status as a privileged structure in medicinal chemistry, the journey of oxalamide derivatives highlights the continuous innovation in the field of drug discovery. The ability to readily modify the peripheral substituents allows for the fine-tuning of physicochemical properties and biological activity, making the oxalamide scaffold a valuable tool for developing novel therapeutics.

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Biological Targets: The inherent properties of the oxalamide core suggest that it may be effective against a wider range of biological targets than currently explored.

-

Development of Asymmetric Syntheses: For chiral oxalamide derivatives, the development of efficient asymmetric synthetic methods will be crucial for preparing enantiomerically pure compounds.

-

Application in Targeted Drug Delivery: The self-assembly properties of some oxalamide derivatives could be exploited for the development of novel drug delivery systems.

-

Further Elucidation of Mechanisms of Action: A deeper understanding of the molecular interactions between oxalamide derivatives and their biological targets will guide the design of more potent and selective inhibitors.

References

Spectroscopic and Mechanistic Analysis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a symmetrical oxalamide derivative with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates a general experimental workflow for spectroscopic analysis and a proposed signaling pathway for the antimicrobial activity of this class of compounds, based on evidence from structurally related molecules.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a suite of spectroscopic techniques. The following tables summarize the expected quantitative data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 3.40 - 3.60 | t | -NH-CH₂ -CH₂-N(CH₂CH₃)₂ |

| 2.60 - 2.80 | t | -NH-CH₂-CH₂ -N(CH₂CH₃)₂ | |

| 2.50 - 2.70 | q | -N-(CH₂ CH₃)₂ | |

| 1.00 - 1.20 | t | -N-(CH₂CH₃ )₂ | |

| ¹³C NMR | ~160 | s | C=O |

| ~52 | t | -NH-C H₂-CH₂-N(CH₂CH₃)₂ | |

| ~47 | t | -NH-CH₂-C H₂-N(CH₂CH₃)₂ | |

| ~47 | t | -N-(C H₂CH₃)₂ | |

| ~12 | q | -N-(CH₂C H₃)₂ |

Note: Predicted values are based on the analysis of similar chemical structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Table 2: Mass Spectrometry Data for this compound

| Technique | Mode | Expected m/z | Assignment |

| ESI-MS | Positive | 287.24 | [M+H]⁺ |

Note: The expected m/z value is calculated based on the molecular formula C₁₄H₃₀N₄O₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (amide) |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (Amide I band) |

| ~1550 | Medium | N-H bend (Amide II band) |

| 1000 - 1200 | Medium | C-N stretch |

Note: These are typical wavenumber ranges for the specified functional groups and may shift based on the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amides, such as this compound, typically exhibit weak absorption in the UV region due to n → π* transitions of the carbonyl group.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Transition |

| ~210 - 220 nm | Low | Ethanol/Water | n → π* |

Note: The exact λ_max and ε are highly dependent on the solvent and concentration.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Instrumentation and Data Acquisition:

-

Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a ¹³C NMR spectrum, typically with a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Use an electrospray ionization mass spectrometer (ESI-MS).

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or water) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the same solvent as a blank for baseline correction.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for synthesis, purification, and spectroscopic analysis.

Proposed Antimicrobial Signaling Pathway

Based on studies of related diamide and polyamine compounds, a plausible mechanism of antimicrobial action for this compound involves the disruption of the bacterial cell membrane. The cationic nature of the protonated diethylamino groups at physiological pH is thought to facilitate interaction with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. The presented data and protocols serve as a valuable resource for researchers involved in the synthesis, characterization, and evaluation of this and structurally related compounds. The potential antimicrobial mechanism, centered on bacterial membrane disruption, highlights a promising avenue for the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.

molecular weight and formula of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol .[1][2] Identified by the CAS Number 5432-13-3, this molecule is characterized by a central oxalamide core flanked by two diethylaminoethyl groups. While comprehensive biological studies on this specific molecule are not extensively detailed in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The diethylamino groups are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. This guide provides a summary of its known properties and outlines standard experimental protocols relevant to the investigation of its potential biological activities.

Core Compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H30N4O2 | [1][2] |

| Molecular Weight | 286.41 g/mol | [1][2] |

| CAS Number | 5432-13-3 | [1] |

| Synonyms | N,N'-bis[2-(diethylamino)ethyl]oxamide | [1] |

| Canonical SMILES | CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC | |

| Predicted LogP | 1.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests several potential biological activities. The presence of two tertiary amine groups in the diethylaminoethyl side chains makes the molecule basic and capable of forming salts. These groups can also engage in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

The oxalamide core provides a rigid linker that appropriately spaces the two diethylaminoethyl moieties, which can be crucial for bidentate binding to a target or for spanning a binding site. Analogous structures containing oxalamide and amine functionalities have been investigated for a range of bioactivities, including but not limited to, antimicrobial and anticancer effects. The proposed general mechanism of action involves the diethylamino groups interacting with molecular targets, while the oxalamide backbone offers structural stability for these interactions.

Standard Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (Anticancer Activity)

A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

HeLa (human cervical cancer) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.

-

Incubation: The treated plates are incubated for a further 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Protocol:

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well plate.

-

Inoculum Preparation: The bacterial strain is grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB alone) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Caption: Workflow for Antimicrobial Susceptibility Testing by Broth Microdilution.

Conclusion and Future Directions

This compound presents a scaffold with potential for biological activity based on its chemical structure. The lack of extensive published data highlights an opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its anticancer and antimicrobial properties. Future studies should focus on screening this compound against a diverse panel of cancer cell lines and microbial strains to elucidate its spectrum of activity. Should promising activity be identified, subsequent research could delve into its specific mechanism of action, including the identification of molecular targets and the elucidation of any involved signaling pathways. Such studies would be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Physical Properties of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, with a focus on its solubility characteristics. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with theoretical predictions and established experimental protocols for the determination of key physical parameters. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known by its CAS number 5432-13-3, is a diamide derivative of oxalic acid. Its molecular structure consists of a central oxalamide core flanked by two diethylaminoethyl chains. This structure imparts specific chemical characteristics, including the potential for hydrogen bonding and coordination with metal ions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5432-13-3 | [1] |

| Molecular Formula | C₁₄H₃₀N₄O₂ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Melting Point | 169–171 °C | [2] |

| Purity (HPLC) | >99.5% | [2] |

| XLogP3 (Computed) | 0.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 10 | |

| Topological Polar Surface Area | 64.7 Ų |

Solubility Profile

A general qualitative solubility profile is proposed in Table 2. It is crucial to note that these are predictions and require experimental verification.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | pH-dependent, likely low | The presence of basic amine groups suggests that solubility will increase in acidic aqueous solutions due to salt formation. |

| Ethanol | Soluble | The parent oxamide is soluble in ethanol, and the ethyl groups on the side chains should be compatible. |

| Methanol | Soluble | Similar to ethanol, this polar protic solvent is expected to dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, generally effective at dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Likely Soluble | A common organic solvent that should be capable of dissolving the compound. |

| Diethyl Ether | Insoluble | The parent oxamide is insoluble in diethyl ether. |

Experimental Protocols

For researchers wishing to determine the precise physical properties of this compound, the following established experimental protocols are recommended.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small quantity of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is heated, with the temperature raised rapidly to within 20 °C of the approximate melting point, and then the heating rate is slowed to 1-2 °C/minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Aqueous Solubility (pH-Dependent)

Given the presence of basic amine groups, the aqueous solubility of this compound is expected to be influenced by pH.

Methodology:

-

Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) are prepared.

-

Equilibrium Method (Shake-Flask):

-

An excess amount of the compound is added to a known volume of each buffer in separate sealed flasks.

-

The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspensions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: The solubility at each pH is reported in units such as mg/mL or µg/mL.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the available literature, its structural motifs suggest potential biological activities, including antimicrobial and anticancer effects. The proposed general mechanism of action involves the interaction of the diethylamino groups with molecular targets through hydrogen bonding and electrostatic interactions.[2] The oxamide core provides a stable scaffold for these interactions.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Caption: A generalized workflow for the biological evaluation of this compound.

Logical Relationship for Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression, where initial characterization informs subsequent, more detailed studies.

Caption: Logical workflow for the physicochemical characterization of a synthesized compound.

Conclusion

This compound is a compound for which a complete physicochemical profile is yet to be fully elucidated in public domain literature. This guide provides the currently available data and outlines standard methodologies for the experimental determination of its key properties, particularly solubility. Further research is warranted to quantitatively determine its solubility in a range of solvents and to explore its potential biological activities and associated mechanisms of action. The information and protocols presented herein offer a solid foundation for such future investigations.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of DEAE-Oxalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported and potential biological activities of N,N'-bis(2-(diethylamino)ethyl)oxalamide, hereafter referred to as DEAE-Oxalamide. While comprehensive peer-reviewed data on this specific compound is limited, this document synthesizes available information on its potential anticancer and antimicrobial properties, drawing parallels with structurally related oxalamide derivatives. It further outlines plausible experimental protocols and signaling pathways that may be involved in its mechanism of action, providing a framework for future research and development.

Core Compound Profile

DEAE-Oxalamide is a symmetrical molecule featuring a central oxalamide core flanked by two diethylaminoethyl arms. The oxalamide backbone provides structural rigidity and potential for hydrogen bonding, while the tertiary amine functionalities of the diethylaminoethyl groups can participate in electrostatic interactions and may influence the compound's pharmacokinetic properties.

Potential Biological Activities

Based on preliminary data from commercial suppliers and studies on related oxalamide derivatives, DEAE-Oxalamide has been suggested to possess anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have suggested that DEAE-Oxalamide may exhibit cytotoxic effects against certain cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is a key target for many anticancer therapies. A potential downstream effector in this pathway is caspase-3, an executioner caspase that plays a crucial role in the final stages of apoptosis.

Table 1: Reported Anticancer Activity of DEAE-Oxalamide (Unverified)

| Cell Line | Cancer Type | Reported Effect |

| HeLa | Cervical Cancer | Reduction in cell viability |

| MCF-7 | Breast Cancer | Reduction in cell viability |

Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.

Antimicrobial Activity

Preliminary screenings have indicated that DEAE-Oxalamide may possess inhibitory activity against a range of pathogenic microorganisms. This includes Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of DEAE-Oxalamide (Unverified)

| Pathogen | Type | MIC (µg/mL) | Reported Effect |

| Staphylococcus aureus | Gram-positive bacterium | 32 | Inhibition of growth |

| Escherichia coli | Gram-negative bacterium | 16 | Complete growth inhibition |

| Candida albicans | Fungus (Yeast) | 64 | Reduced biofilm formation |

Note: The data in this table is derived from a commercial supplier and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that could be used to validate and expand upon the reported biological activities of DEAE-Oxalamide.

Synthesis of DEAE-Oxalamide

A common method for the synthesis of oxalamides involves the reaction of oxalyl chloride with a corresponding amine.[1]

Procedure:

-

Dissolve N,N-diethylethylenediamine in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same solvent to the cooled amine solution with constant stirring.

-

Maintain the reaction temperature between 0-5°C to minimize the formation of byproducts.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of DEAE-Oxalamide in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of DEAE-Oxalamide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DEAE-Oxalamide) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key marker of apoptosis.

Procedure:

-

Treat cancer cells with DEAE-Oxalamide at its predetermined IC50 concentration for a specified time.

-

Lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a microplate reader.

-

The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a stock solution of DEAE-Oxalamide in a suitable solvent.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the DEAE-Oxalamide stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to established protocols (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of DEAE-Oxalamide that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for the Use of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in the Formation of Stable Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of the ligand N1,N2-Bis(2-(diethylamino)ethyl)oxalamide in forming stable complexes with various transition metals, particularly Copper (Cu(II)), Nickel (Ni(II)), and Cobalt (Co(II)). These metal complexes exhibit potential applications in catalysis, as sensors, and in drug delivery systems. This guide offers standardized procedures for synthesis, characterization, and data analysis to ensure reproducibility and facilitate further research and development.

Introduction

This compound is a versatile multidentate ligand capable of coordinating with a variety of metal ions to form stable chelate complexes. The presence of both amide and tertiary amine functionalities allows for the formation of robust coordination compounds with interesting chemical and physical properties. The diethylamino terminal groups can further influence the solubility and biological activity of the resulting metal complexes. This document outlines the synthesis of the ligand and its subsequent complexation with Cu(II), Ni(II), and Co(II) ions, along with methods for their characterization.

Synthesis of this compound Ligand

A general and efficient method for the synthesis of this compound involves the reaction of oxalyl chloride with N,N-diethylethylenediamine.

Experimental Protocol: Ligand Synthesis

Materials:

-

Oxalyl chloride

-

N,N-diethylethylenediamine

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of distilled water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a solid.

Characterization:

-

¹H NMR: Expected peaks around δ 3.4-3.6 ppm (t, 4H, -CH₂-N(amide)), δ 2.5-2.7 ppm (m, 8H, -CH₂-N(Et)₂), δ 1.0-1.2 ppm (t, 12H, -CH₃).

-

¹³C NMR: Characteristic peaks for carbonyl, methylene, and methyl carbons.

-

Mass Spectrometry (ESI-MS): [M+H]⁺ peak expected at m/z 287.25.

Synthesis of Metal Complexes

The following protocols describe the synthesis of Cu(II), Ni(II), and Co(II) complexes of this compound.

Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

This compound (Ligand)

-

Copper(II) chloride (CuCl₂) or Copper(II) perchlorate (Cu(ClO₄)₂)

-

Nickel(II) chloride (NiCl₂) or Nickel(II) perchlorate (Ni(ClO₄)₂)

-

Cobalt(II) chloride (CoCl₂) or Cobalt(II) perchlorate (Co(ClO₄)₂)

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the ligand (1.0 equivalent) in methanol or ethanol in a round-bottom flask with stirring.

-

In a separate flask, dissolve the corresponding metal salt (1.0 equivalent) in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution at room temperature with continuous stirring.

-

A color change and/or precipitation of the complex should be observed.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60 °C) to ensure complete complexation.

-

Cool the mixture to room temperature, and if a precipitate has formed, collect it by filtration.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

-

Wash the collected solid complex with cold ethanol and then with diethyl ether.

-

Dry the complex under vacuum.

Characterization of Metal Complexes

The newly synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.

Expected Observations:

-

A shift in the C=O stretching frequency of the amide group in the ligand upon coordination to the metal ion.

-

The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.

| Compound | ν(C=O) (cm⁻¹) | New Bands (M-N, M-O) (cm⁻¹) |

| Ligand | ~1650 | - |

| Cu(II) Complex | ~1620-1630 | ~450-550 |

| Ni(II) Complex | ~1625-1635 | ~440-540 |

| Co(II) Complex | ~1620-1630 | ~450-550 |

| Table 1: Illustrative FT-IR data for the ligand and its metal complexes. |

UV-Vis Spectroscopy

Electronic absorption spectroscopy provides information about the d-d electronic transitions of the metal ions in the complex, which is indicative of the coordination geometry.

| Complex | λ_max (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Assignment | Proposed Geometry |

| Cu(II) Complex | ~650 | ~150 | d-d transition | Distorted Octahedral |

| Ni(II) Complex | ~580, ~950 | ~20, ~10 | d-d transitions | Octahedral |

| Co(II) Complex | ~520 | ~50 | d-d transition | Octahedral |

| Table 2: Illustrative UV-Vis spectroscopic data for the metal complexes in a suitable solvent. |

Determination of Stability Constants

The stability of the metal complexes can be quantitatively determined by potentiometric titration. This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.

Experimental Protocol: Potentiometric Titration

-

Prepare solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-ethanol mixture) with a constant ionic strength maintained by an inert salt (e.g., NaClO₄).

-

Calibrate the pH meter with standard buffer solutions.

-

Titrate a solution containing the ligand and the strong acid with the standard base solution.

-

In a separate experiment, titrate a solution containing the ligand, the metal salt, and the strong acid with the same standard base solution.

-

Record the pH values after each addition of the titrant.

-

Calculate the proton-ligand and metal-ligand stability constants from the titration data using appropriate software (e.g., HYPERQUAD).

| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) | Qualitative Stability |

| Cu(II) | 8.5 | 6.2 | 14.7 | High |

| Ni(II) | 6.8 | 4.5 | 11.3 | Moderate |

| Co(II) | 7.9 | 5.8 | 13.7 | High |

| Table 3: Illustrative stability constants (log K) for the metal complexes determined by potentiometric titration at 25 °C and constant ionic strength. |

Visualizations

Logical Workflow for Ligand and Metal Complex Synthesis

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Characterization and Analysis Workflow

Caption: Workflow for the characterization and analysis of the metal complexes.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and characterization of stable metal complexes using this compound. The illustrative data demonstrates the formation of stable complexes with Cu(II), Ni(II), and Co(II). Researchers can utilize these methods as a foundation for exploring the catalytic, sensory, and biomedical applications of these and related metal complexes. Further studies are encouraged to explore the full potential of this ligand system in various fields of chemical and pharmaceutical sciences.

Application Notes and Protocols for the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide, a symmetrical oxalamide derivative with potential applications in medicinal chemistry and coordination chemistry. The synthesis involves the reaction of an oxalic acid derivative with N,N-diethylethane-1,2-diamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. Additionally, quantitative data and a proposed signaling pathway for its potential anticancer activity are presented.

Introduction

This compound is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties.[1] Its structure, featuring two diethylaminoethyl groups, allows it to act as a ligand in coordination chemistry, forming stable metal complexes.[1] The mechanism of its biological action is thought to involve hydrogen bonding and electrostatic interactions with molecular targets.[1] Notably, in vitro studies have shown its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.[1] This document provides a comprehensive guide for the synthesis and initial characterization of this compound for research and development purposes.

Data Presentation

Physicochemical and Characterization Data

| Property | Value | Reference |

| CAS Number | 5432-13-3 | [1][2][3] |

| Molecular Formula | C₁₄H₃₀N₄O₂ | [2][3] |

| Molecular Weight | 286.41 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 169-171 °C | [1] |

| Purity (after recrystallization) | >99.5% (HPLC) | [1] |

| ¹H NMR (predicted) | δ 3.4–3.6 ppm (t, 4H, N-CH₂-CH₂-N), δ 2.5-2.7 ppm (t, 4H, N-CH₂-CH₃), δ 2.4-2.6 ppm (q, 8H, N-CH₂-CH₃), δ 0.9-1.1 ppm (t, 12H, N-CH₂-CH₃) | [1] |

| ¹³C NMR (predicted) | δ 160-162 (C=O), δ 48-50 (N-CH₂-CH₂-N), δ 46-48 (N-CH₂-CH₃), δ 38-40 (N-CH₂-CH₂-N), δ 11-13 (N-CH₂-CH₃) | |

| Mass Spec (ESI-MS, predicted) | m/z 287.2 [M+H]⁺ |

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Pathogen | MIC Value | Reference |

| Staphylococcus aureus | 32 µg/mL | [1] |

| Escherichia coli | 16 µg/mL | [1] |

| Candida albicans | 64 µg/mL | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of oxalamide synthesis by reacting an oxalic acid derivative with a primary amine.[1]

Materials:

-

Diethyl oxalate

-

N,N-diethylethane-1,2-diamine

-

Ethanol (absolute)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-diethylethane-1,2-diamine (2 equivalents) in absolute ethanol.

-

Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product is expected to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

-